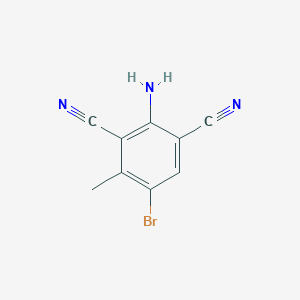
2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C9H6BrN3. This compound is characterized by the presence of an amino group, a bromine atom, a methyl group, and two cyano groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile typically involves multi-step reactionsThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of an amine source under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, amines, and various coupled products depending on the specific reaction conditions .
Scientific Research Applications
2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylbenzene-1,3-dicarbonitrile
- 2-Amino-5-bromobenzene-1,3-dicarbonitrile
- 2-Amino-4-methylbenzene-1,3-dicarbonitrile
Uniqueness
2-Amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and industrial applications .
Properties
CAS No. |
88817-30-5 |
|---|---|
Molecular Formula |
C9H6BrN3 |
Molecular Weight |
236.07 g/mol |
IUPAC Name |
2-amino-5-bromo-4-methylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-5-7(4-12)9(13)6(3-11)2-8(5)10/h2H,13H2,1H3 |
InChI Key |
QCWHSGKXZCDNFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C#N)N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















